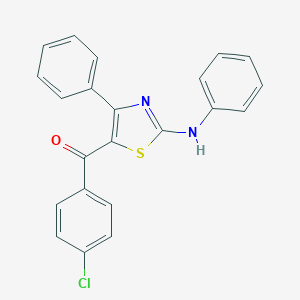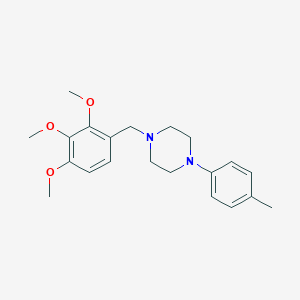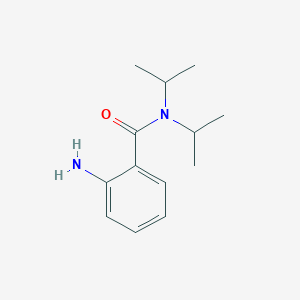
(2-Anilino-4-phenyl-1,3-thiazol-5-yl)(4-chlorophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Anilino-4-phenyl-1,3-thiazol-5-yl)(4-chlorophenyl)methanone, also known as ACTM, is a synthetic compound that has gained attention in the scientific community due to its potential as a pharmacological tool. ACTM belongs to the class of thiazole compounds and has been studied for its various biological and pharmacological properties.
作用机制
The mechanism of action of (2-Anilino-4-phenyl-1,3-thiazol-5-yl)(4-chlorophenyl)methanone is not fully understood, but it is believed to be due to its ability to interact with various cellular targets. (2-Anilino-4-phenyl-1,3-thiazol-5-yl)(4-chlorophenyl)methanone has been shown to inhibit the activity of enzymes such as topoisomerase II and protein kinase C, which are involved in cell growth and proliferation. (2-Anilino-4-phenyl-1,3-thiazol-5-yl)(4-chlorophenyl)methanone has also been shown to modulate the activity of ion channels and receptors, which are involved in neuronal signaling and neurotransmitter release.
Biochemical and Physiological Effects:
(2-Anilino-4-phenyl-1,3-thiazol-5-yl)(4-chlorophenyl)methanone has been shown to have various biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, modulation of ion channels and receptors, and inhibition of angiogenesis. (2-Anilino-4-phenyl-1,3-thiazol-5-yl)(4-chlorophenyl)methanone has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
实验室实验的优点和局限性
(2-Anilino-4-phenyl-1,3-thiazol-5-yl)(4-chlorophenyl)methanone has several advantages for lab experiments, including its synthetic accessibility, stability, and potential as a pharmacological tool. However, (2-Anilino-4-phenyl-1,3-thiazol-5-yl)(4-chlorophenyl)methanone also has some limitations, including its relatively low potency and selectivity for certain cellular targets. Further optimization of the synthesis and structure-activity relationship studies may help to overcome these limitations.
未来方向
There are several future directions for the study of (2-Anilino-4-phenyl-1,3-thiazol-5-yl)(4-chlorophenyl)methanone, including the development of more potent and selective derivatives, the investigation of its potential as a therapeutic agent for cancer and neurological disorders, and the elucidation of its mechanism of action at the molecular level. In addition, the development of new methods for the synthesis of (2-Anilino-4-phenyl-1,3-thiazol-5-yl)(4-chlorophenyl)methanone and its derivatives may help to improve its yield and purity. Overall, the study of (2-Anilino-4-phenyl-1,3-thiazol-5-yl)(4-chlorophenyl)methanone has the potential to contribute to the development of new pharmacological tools and therapeutic agents for various diseases.
合成方法
(2-Anilino-4-phenyl-1,3-thiazol-5-yl)(4-chlorophenyl)methanone can be synthesized using various methods, including the condensation reaction of 2-aminothiazole, acetophenone, and 4-chlorobenzaldehyde in the presence of a catalyst. Another method involves the reaction of 2-chloro-4-phenylthiazole with aniline and 4-chlorobenzophenone in the presence of a base. The yield and purity of (2-Anilino-4-phenyl-1,3-thiazol-5-yl)(4-chlorophenyl)methanone can be improved by optimizing the reaction conditions.
科学研究应用
(2-Anilino-4-phenyl-1,3-thiazol-5-yl)(4-chlorophenyl)methanone has been studied for its potential as a pharmacological tool in various research areas, including cancer therapy, neurological disorders, and infectious diseases. (2-Anilino-4-phenyl-1,3-thiazol-5-yl)(4-chlorophenyl)methanone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, (2-Anilino-4-phenyl-1,3-thiazol-5-yl)(4-chlorophenyl)methanone has been studied for its potential as an anti-inflammatory and neuroprotective agent in neurological disorders such as Alzheimer's disease and Parkinson's disease. (2-Anilino-4-phenyl-1,3-thiazol-5-yl)(4-chlorophenyl)methanone has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the treatment of infectious diseases.
属性
分子式 |
C22H15ClN2OS |
|---|---|
分子量 |
390.9 g/mol |
IUPAC 名称 |
(2-anilino-4-phenyl-1,3-thiazol-5-yl)-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C22H15ClN2OS/c23-17-13-11-16(12-14-17)20(26)21-19(15-7-3-1-4-8-15)25-22(27-21)24-18-9-5-2-6-10-18/h1-14H,(H,24,25) |
InChI 键 |
VGZULQNEWTVQRS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl |
规范 SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[(1-benzyl-5-chloro-1H-benzimidazol-2-yl)methyl]-N-[4-(4-morpholinyl)phenyl]amine](/img/structure/B281853.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-1-ethyl-1H-benzimidazole](/img/structure/B281854.png)
![1-benzyl-2-[(4-benzyl-1-piperazinyl)methyl]-5-chloro-1H-benzimidazole](/img/structure/B281855.png)
![4-{4-[(1-benzyl-5-chloro-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B281856.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-N-{4-[4-(4-methylphenyl)-1-piperazinyl]phenyl}amine](/img/structure/B281859.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-N-{4-[4-(3-methylphenyl)-1-piperazinyl]phenyl}amine](/img/structure/B281860.png)

![4-[2-(4-Morpholinyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B281863.png)
![4-{2-[4-(2-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B281864.png)
![(Z)-4-[2-(4-ethylpiperazin-4-ium-1-yl)anilino]-4-oxo-3-phenylbut-2-enoate](/img/structure/B281865.png)
![4-Oxo-4-[4-(4-propylphenyl)-1-piperazinyl]-2-butenoic acid](/img/structure/B281868.png)
![4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281869.png)